molecular formula C14H10ClFO2 B6398364 5-Chloro-3-(3-fluoro-2-methylphenyl)benzoic acid, 95% CAS No. 1261903-36-9

5-Chloro-3-(3-fluoro-2-methylphenyl)benzoic acid, 95%

Cat. No. B6398364
CAS RN: 1261903-36-9
M. Wt: 264.68 g/mol
InChI Key: GWRZFLSOLJGEPB-UHFFFAOYSA-N
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Description

5-Chloro-3-(3-fluoro-2-methylphenyl)benzoic acid, 95% (5-C3F2MB) is a chlorinated benzoic acid with a 3-fluoro-2-methylphenyl substituent. It is a crystalline solid, with a melting point of approximately 150°C and a boiling point of approximately 305°C. 5-C3F2MB is used in a variety of scientific research applications, such as organic synthesis, drug development, and analytical chemistry.

Mechanism of Action

5-Chloro-3-(3-fluoro-2-methylphenyl)benzoic acid, 95% is a chlorinated benzoic acid, and its mechanism of action is similar to other benzoic acids. It acts as a proton donor, which allows it to interact with other compounds and form new compounds. It can also react with other compounds to form new compounds with different properties.
Biochemical and Physiological Effects
5-Chloro-3-(3-fluoro-2-methylphenyl)benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and protozoa. It has also been found to have anti-inflammatory and antioxidant effects. It has also been found to have an effect on the metabolism of carbohydrates and lipids.

Advantages and Limitations for Lab Experiments

5-Chloro-3-(3-fluoro-2-methylphenyl)benzoic acid, 95% is a useful compound for laboratory experiments, as it is relatively easy to synthesize and has a wide range of applications. It is also relatively stable and can be stored for long periods of time. However, it is a hazardous compound and should be handled with care. It should also be used in a well-ventilated area and should be disposed of properly.

Future Directions

There are a number of potential future directions for 5-Chloro-3-(3-fluoro-2-methylphenyl)benzoic acid, 95%. It could be used in the synthesis of other chlorinated benzoic acids, which could be used in drug development. It could also be used in the synthesis of other compounds, such as polymers and surfactants. It could also be used in the development of new analytical methods, such as chromatography and spectroscopy. Additionally, it could be used in the development of new drugs and pharmaceuticals, as well as in the development of new medical treatments.

Synthesis Methods

5-Chloro-3-(3-fluoro-2-methylphenyl)benzoic acid, 95% can be synthesized through a series of reactions, starting with the reaction of 2-methylbenzoic acid with 3-fluoro-2-chloro-4-nitrobenzene, followed by a nucleophilic substitution reaction with hydrochloric acid, and a final hydrolysis reaction. This method has been used to produce 5-Chloro-3-(3-fluoro-2-methylphenyl)benzoic acid, 95% with a yield of 95%.

Scientific Research Applications

5-Chloro-3-(3-fluoro-2-methylphenyl)benzoic acid, 95% is a versatile compound used in a variety of scientific research applications. It is used as a building block for the synthesis of various organic compounds, including drugs and pharmaceuticals. It is also used as a reagent for analytical chemistry, such as the determination of the purity of other compounds. 5-Chloro-3-(3-fluoro-2-methylphenyl)benzoic acid, 95% is also used in the synthesis of other chlorinated benzoic acids, which are used in drug development.

properties

IUPAC Name

3-chloro-5-(3-fluoro-2-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c1-8-12(3-2-4-13(8)16)9-5-10(14(17)18)7-11(15)6-9/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWRZFLSOLJGEPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C2=CC(=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50689263
Record name 5-Chloro-3'-fluoro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261903-36-9
Record name [1,1′-Biphenyl]-3-carboxylic acid, 5-chloro-3′-fluoro-2′-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261903-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-3'-fluoro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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